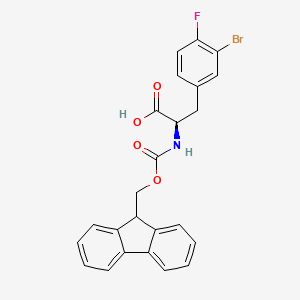
N-Fmoc-3-bromo-4-fluoro-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-3-bromo-4-fluoro-D-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromine atom at the third position, and a fluorine atom at the fourth position of the phenylalanine ring. This compound is widely used in peptide synthesis and various biochemical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-bromo-4-fluoro-D-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group. This is achieved by reacting D-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Bromination and Fluorination: The protected amino acid undergoes bromination and fluorination reactions. Bromine and fluorine atoms are introduced at the third and fourth positions of the phenyl ring, respectively.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-3-bromo-4-fluoro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, revealing the free amino group for further functionalization.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Selectfluor: Used for fluorination.
Piperidine: Used for Fmoc deprotection.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used in substitution reactions, various derivatives can be formed.
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Scientific Research Applications
N-Fmoc-3-bromo-4-fluoro-D-phenylalanine has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Biochemical Studies: The compound is employed in studies involving enzyme-substrate interactions and protein-ligand binding.
Medicinal Chemistry: It serves as a precursor for the development of pharmaceutical compounds and bioactive peptides.
Mechanism of Action
The mechanism of action of N-Fmoc-3-bromo-4-fluoro-D-phenylalanine involves its incorporation into peptides and proteins. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and interactions with biological targets. The Fmoc group protects the amino group during synthesis and is removed to reveal the active amino acid .
Comparison with Similar Compounds
Similar Compounds
- N-Fmoc-3-bromo-4-chloro-D-phenylalanine
- N-Fmoc-3-bromo-2-fluoro-D-phenylalanine
- N-Fmoc-4-bromo-3-fluoro-D-phenylalanine
Uniqueness
N-Fmoc-3-bromo-4-fluoro-D-phenylalanine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specialized applications such as peptide synthesis and medicinal chemistry .
Properties
Molecular Formula |
C24H19BrFNO4 |
|---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
(2R)-3-(3-bromo-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19BrFNO4/c25-20-11-14(9-10-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |
InChI Key |
BMFFJEKLSVVFDJ-JOCHJYFZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)F)Br)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















